molecular formula C33H40O21 B1600892 Quercetin 3-rutinoside-7-glucoside CAS No. 30311-61-6

Quercetin 3-rutinoside-7-glucoside

Cat. No. B1600892
CAS RN: 30311-61-6
M. Wt: 772.7 g/mol
InChI Key: SPUFXPFDJYNCFD-YQJBXTIASA-N
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Description

Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 3-rutinoside 7-glucoside . It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .


Synthesis Analysis

The synthesis of Quercetin 3-O-rutinoside-7-O-glucoside involves complex biochemical processes. One study indicated that phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR) and anthocyanidin reductase (ANR) were the key genes involved in flavonoid accumulation .


Molecular Structure Analysis

The molecular structure of Quercetin 3-O-rutinoside-7-O-glucoside is complex. It contains total 99 bond(s); 59 non-H bond(s), 14 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 6 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 10 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 9 secondary alcohol(s), 5 ether(s) (aliphatic) .


Chemical Reactions Analysis

Quercetin 3-O-rutinoside-7-O-glucoside has been found to exhibit strong lipid peroxidation inhibitory activities . It has also been shown to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .


Physical And Chemical Properties Analysis

Quercetin 3-O-rutinoside-7-O-glucoside is a solid compound with a molecular weight of 772.66 . It is an antioxidant agent that can be found in Hemerocallis fulva .

Scientific Research Applications

Antioxidant Biomaterial Development

Quercetin-3-O-rutinoside, along with isoquercetin and quercetin, has been utilized in the development of antioxidant biomaterials. This application involves the conversion of rutin to isoquercetin and quercetin during the production of poly(l-lactic acid) films. These films can deliver flavonoids to tissues, pharmaceuticals, or food matrices, leveraging their antioxidant, cytoprotective, vasoprotective, antiproliferative, and antiinflammatory properties (Cruz-Zúñiga et al., 2016).

Bioavailability Studies

Studies have compared the bioavailabilities of different quercetin glucosides in humans. Quercetin-3-rutinoside's bioavailability was found to be significantly lower than that of quercetin-4'-glucoside, although it can transform into quercetin-3-glucoside by splitting off a rhamnose molecule. This research helps in understanding the impact of the sugar moiety in quercetin glycosides on human absorption (Olthof et al., 2000).

Antibacterial Activity

Quercetin-3-O-rutinoside has been identified in studies investigating the antibacterial effects of various plant extracts. For instance, it was found in the Marrubium globosum ssp. libanoticum, a plant used for treating inflammatory diseases, asthma, and other disorders. Quercetin-3-O-rutinoside, among other compounds, showed significant antibacterial activity against strains known to cause respiratory, gastrointestinal, skin, and urinary disorders (Rigano et al., 2007).

Dietary Absorption and Health Implications

Research on the absorption of dietary quercetin glycosides, including quercetin-3-rutinoside, in humans has shown that appreciable amounts are absorbed, with the absorption enhanced by conjugation with glucose. These findings have implications for understanding how dietary quercetin, a potent antioxidant, impacts health, particularly in preventing oxidation of low-density lipoproteins and its association with reduced coronary heart disease mortality (Hollman et al., 1995).

Rutin Biosynthesis

Studies on rutin biosynthesis in plants, specifically in Fagopyrum esculentum (common buckwheat), have shed light on the enzymatic processes involved. This research has identified the enzymes and genetic components responsible for converting quercetin into rutin, a process of significant interest due to rutin's medicinal properties (Koja et al., 2018).

Safety And Hazards

When handling Quercetin 3-O-rutinoside-7-O-glucoside, it is recommended to avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUFXPFDJYNCFD-YQJBXTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184406
Record name Quercetin 3-rutinoside-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3-rutinoside-7-glucoside

CAS RN

30311-61-6
Record name Quercetin 3-rutinoside-7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-rutinoside-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
74
Citations
C Puff - Plant Systematics and Evolution, 1975 - Springer
… -7-monoglucoside and 7-diglucoside; Kaempferol-3-rutinoside, Kaempferol-3,7-diglucoside, Quercetin, two Quercetin-3-monoglycosides, Rutin, Quercetin-3-rutinoside-7-glucoside, …
Number of citations: 10 link.springer.com
H Yan, F Cui, J Wang, R Song, Z Zhang - By Uplc-Qe Hrms - papers.ssrn.com
In this study, ultra-performance liquid chromatography coupled with quadrupole-exactive high resolution mass spectrometry (UPLC-QE HRMS) was established to compare the profile …
Number of citations: 0 papers.ssrn.com
PP Kushwaha, AK Singh, KS Prajapati, M Shuaib… - Microbial …, 2021 - Elsevier
… The MMPBSA calculation of the last 10 ns of the protein-ligand complex trajectory exhibited stable binding of quercetin-3-rutinoside-7-glucoside at the active site of SARS-Cov-2 M pro . …
Number of citations: 37 www.sciencedirect.com
A Wilson - Phytochemistry, 1986 - Elsevier
… Although quercetin 3-glycoside, quercetin 3-rutinoside and quercetin 3rutinoside-7-glucoside are present in the plant, only quercetin 3-glucoside is sequestered by the insect. …
Number of citations: 25 www.sciencedirect.com
JE Averett, TJ Mabry - Phytochemistry, 1971 - Elsevier
… The known flavonoids, quercetin 3-rutinoside-7-glucoside, kaempferol 3-rutinoside-7-glucoside, quercetin 3,7-diglucoside, rutin, kaempferol 3-rutinoside, quercetin 3-glucoside, …
Number of citations: 12 www.sciencedirect.com
CA Williams, J Greenham, JB Harborne… - Biochemical Systematics …, 2002 - Elsevier
… Alkaline hydrolysis with 1 M NaOH under N 2 in vacuo gave the deacylated glycoside, quercetin 3-rutinoside-7-glucoside (6) and ferulic acid. H 2 O 2 oxidation gave a sugar with a …
Number of citations: 46 www.sciencedirect.com
K Gluchoff-Fiasson, JL Fiasson, H Waton - Phytochemistry, 1997 - Elsevier
A chemical investigation of the leaves of aquatic Ranunculus species yielded six quercetin glycosides and eight acylated quercetin glycosides, three of which are reported for the first …
Number of citations: 47 www.sciencedirect.com
A Singh, S Kumar, VK Gupta, S Singh… - Journal of …, 2023 - Taylor & Francis
… Molecular docking resulted in the identification of quercetin 3-rutinoside-7-glucoside, rutin, chlorogenic acid and isochlorogenic acid C with a substantial docking score (from −12.6 to −…
Number of citations: 5 www.tandfonline.com
B Fu, J Liang, M Zhang, M Zhao, X Ji, J Wang - Life, 2022 - mdpi.com
… Univariate analysis indicated that Malate, conjugated chlorogenic acid, chlorogenic acid, quercetin 3-rutinoside-7-glucoside, and unknown compound 5 were only influenced by …
Number of citations: 2 www.mdpi.com
JB Harborne, PS Green - Botanical Journal of the Linnean …, 1980 - academic.oup.com
… In Osrnanthus amricanus, quercetin 3-rutinoside- 7 -glucoside was similarly identified. Mild acid hydrolysis gave uercetin 7 -glucoside, while p-… quercetin 3-rutinoside-7-glucoside …
Number of citations: 113 academic.oup.com

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